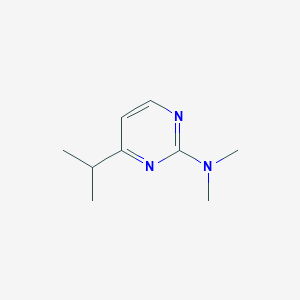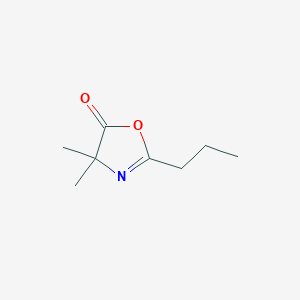
2-Allyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-4-nitrobenzoic acid, also known as ANB, is a versatile organic compound that has been widely used in scientific research. It belongs to the family of nitrobenzoic acids and is characterized by the presence of a nitro group (-NO2) and an allyl group (-CH2CH=CH2) in its molecular structure. ANB has been extensively studied for its unique properties, such as its ability to act as a photochromic material, as well as its potential applications in the fields of drug discovery, material science, and molecular electronics.
Wirkmechanismus
The mechanism of action of 2-Allyl-4-nitrobenzoic acid involves its ability to interact with target molecules through hydrogen bonding and other non-covalent interactions. 2-Allyl-4-nitrobenzoic acid has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been found to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
2-Allyl-4-nitrobenzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes 2-Allyl-4-nitrobenzoic acid a potential candidate for the treatment of Alzheimer's disease.
2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In addition, 2-Allyl-4-nitrobenzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Allyl-4-nitrobenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. 2-Allyl-4-nitrobenzoic acid is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.
However, there are also some limitations to the use of 2-Allyl-4-nitrobenzoic acid in lab experiments. It can be difficult to obtain high yields of 2-Allyl-4-nitrobenzoic acid using certain synthesis methods, and it can be expensive to purchase commercially. In addition, 2-Allyl-4-nitrobenzoic acid can be toxic in high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Allyl-4-nitrobenzoic acid. One potential area of study is the development of 2-Allyl-4-nitrobenzoic acid-based materials for use in optoelectronics and other applications. 2-Allyl-4-nitrobenzoic acid's photochromic properties make it a promising candidate for the development of optical switches and sensors.
Another area of research is the development of 2-Allyl-4-nitrobenzoic acid-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-Allyl-4-nitrobenzoic acid's ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the development of new drugs that target this enzyme.
Finally, there is potential for the development of 2-Allyl-4-nitrobenzoic acid-based antimicrobial agents. 2-Allyl-4-nitrobenzoic acid's antibacterial and antifungal properties make it a promising candidate for the development of new drugs to combat drug-resistant infections.
Synthesemethoden
2-Allyl-4-nitrobenzoic acid can be synthesized through various methods, including the reaction of 4-nitrobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields high purity 2-Allyl-4-nitrobenzoic acid. Other methods involve the use of palladium-catalyzed allylation of 4-nitrobenzoic acid, or the reaction of 4-nitrobenzyl chloride with allyl magnesium bromide.
Wissenschaftliche Forschungsanwendungen
2-Allyl-4-nitrobenzoic acid has been widely utilized in scientific research due to its unique properties. It is commonly used as a photochromic material, which means that it can undergo reversible changes in its optical properties upon exposure to light. This property has been exploited in the development of optical switches, sensors, and other devices.
2-Allyl-4-nitrobenzoic acid has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
193806-53-0 |
|---|---|
Produktname |
2-Allyl-4-nitrobenzoic acid |
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
4-nitro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
InChI-Schlüssel |
RGVJIVBMBXDHMD-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Synonyme |
Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)






![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)





